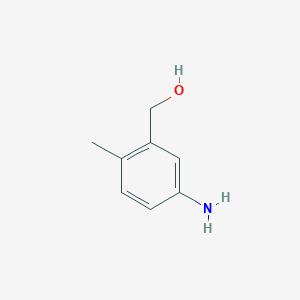

(5-氨基-2-甲基苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

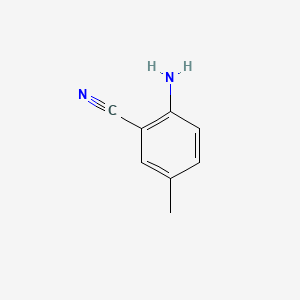

“(5-Amino-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H11NO. It is also known by other names such as 3-Hydroxymethyl-4-methylaniline .

Synthesis Analysis

The synthesis of “(5-Amino-2-methylphenyl)methanol” involves reaction conditions with hydrogen and palladium on activated charcoal in ethyl acetate under 760 Torr for 24 hours .Molecular Structure Analysis

The molecular structure of “(5-Amino-2-methylphenyl)methanol” can be represented by the InChI codeInChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 . The compound has a molecular weight of 137.18 g/mol . Physical And Chemical Properties Analysis

“(5-Amino-2-methylphenyl)methanol” has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 137.084063974 g/mol . The topological polar surface area of the compound is 46.2 Ų .科学研究应用

甲基化方法

- 芳香胺的 N-单甲基化:已经开发出一种使用甲醇作为甲基化剂的芳香伯胺直接 N-单甲基化方法。该方法以其低催化剂负载、广泛的底物范围和优异的选择性而著称 (Li 等人,2012)。

- RuCl3 催化的 N-甲基化:已经报道了一种使用甲醇选择性 N-甲基化胺的清洁且具有成本竞争力的方法。该方法突出了高级 N-甲基化反应的合成价值 (Sarki 等人,2021)。

生化应用

- 甲基营养酵母代谢:对酵母(如毕赤酵母)的研究表明,这些生物体使用甲醇作为碳源和能源。了解这些酵母中的甲醇同化途径可以深入了解甲醇的生化应用 (Russmayer 等人,2015)。

化学合成

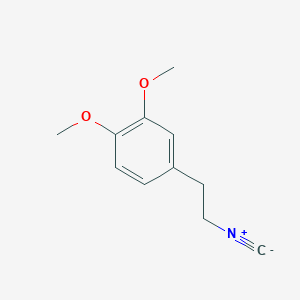

- 3-氧代-4-氨基-1,2,3-恶二唑的合成:在碱性甲醇中用一氧化氮处理苄基腈,得到 3-氧代-4-苯基-5-氨基-1,2,3-恶二唑。该过程展示了甲醇在产生新型化学结构中的用途 (Bohle & Perepichka,2009)。

脂质动力学

- 对脂质动力学的影响:甲醇已被证明会显着影响脂质动力学,特别是在生物膜和蛋白质脂质研究的背景下。这突出了甲醇在生化和生物物理研究中的更广泛应用 (Nguyen 等人,2019)。

生物技术应用

- 基于甲醇的 5-氨基戊酸酯生产:甲醇作为碳源用于生产 5-氨基戊酸酯(各种化学物质的构建模块)已被用于重组甲醇杆菌菌株中。这代表了甲醇在生物技术应用中使用的重大进步 (Brito 等人,2021)。

作用机制

Target of Action

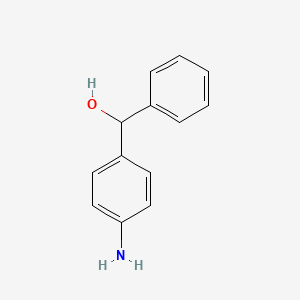

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors

Mode of Action

It’s worth noting that related compounds, such as indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The interaction of (5-Amino-2-methylphenyl)methanol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways . The downstream effects of these interactions are diverse and depend on the specific biological activity of the compound.

Result of Action

Related compounds have shown a variety of effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

属性

IUPAC Name |

(5-amino-2-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPOTCGMVRSMDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303286 |

Source

|

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111437-10-6 |

Source

|

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)

![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)

![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)